![molecular formula C9H17ClN2O2 B148714 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone CAS No. 131028-05-2](/img/structure/B148714.png)

2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

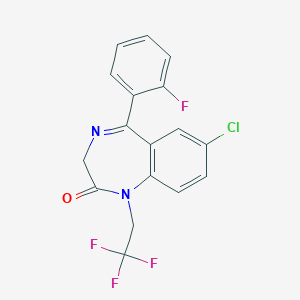

The synthesis of piperazine derivatives is a key area of interest due to their potential therapeutic applications. In one study, a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method proved to be simple and convenient, yielding compounds that were characterized by elemental analysis and spectral studies. Another study focused on the design and synthesis of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 RT . These compounds were synthesized and characterized, with their binding affinity and drug-likeness predicted through in-silico studies before in-vitro evaluation.

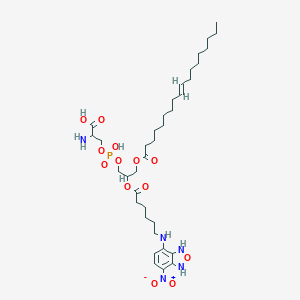

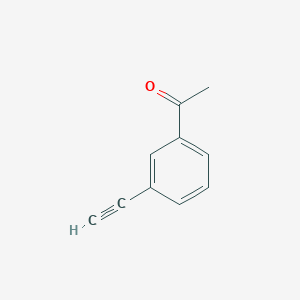

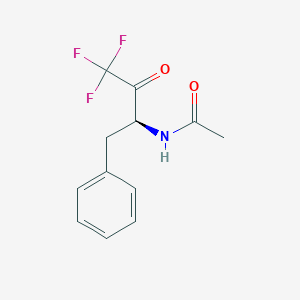

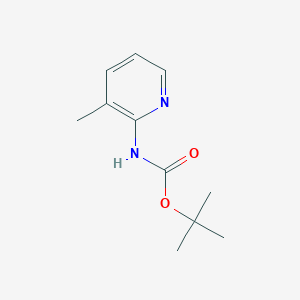

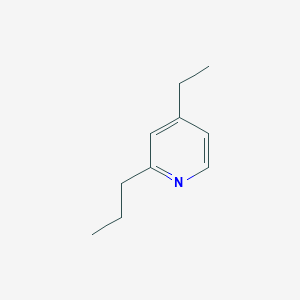

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of the anticancer and antituberculosis piperazine derivatives, the structural characterization was essential to confirm the identity of the synthesized compounds . Similarly, for the anti-HIV-1 RT piperazine derivatives, structure-activity relationship (SAR) studies were conducted to understand the influence of substitution patterns on the inhibitory potency, which is directly related to the molecular structure .

Chemical Reactions Analysis

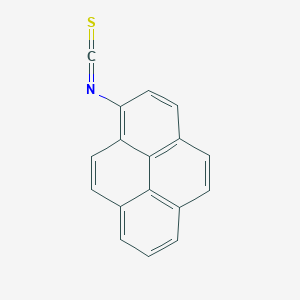

The chemical reactivity of piperazine derivatives can be tailored for specific applications. For instance, the study on the derivatization reagent for liquid chromatography involved a piperazine derivative with a tertiary amino function that could be removed post-derivatization by acid treatment . This highlights the versatility of piperazine derivatives in chemical reactions, particularly in analytical applications where the derivative's reactivity can be controlled.

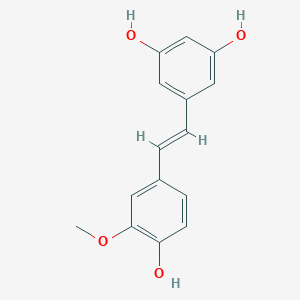

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and are important for their function as potential therapeutic agents. The synthesized compounds in the anticancer and antituberculosis study were screened for their biological activity, which is a direct consequence of their chemical properties . The anti-HIV-1 RT piperazine derivatives were evaluated for their inhibitory activity, and the best active compounds were further analyzed for their anti-HIV-1 potency and cytotoxicity, demonstrating the importance of understanding these properties .

作用機序

Target of Action

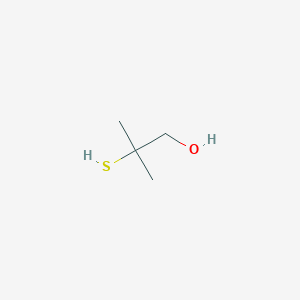

The primary target of 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It can interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .

Mode of Action

The compound acts as a cysteine-reactive electrophile . It forms a covalent bond with the thiol group of cysteine residues in proteins, which can alter the protein’s function . This interaction can be used for fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Biochemical Pathways

Given its reactivity with cysteine residues, it can potentially influence a wide range of biochemical pathways involving proteins that contain these residues .

Result of Action

The result of the compound’s action depends on the specific proteins it targets. By reacting with cysteine residues, it can alter protein function, potentially leading to changes in cellular processes . When incorporated into PROTAC® molecules, it can induce targeted protein degradation .

特性

IUPAC Name |

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJQBFRTHCUJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)